molecular formula C17H18N2O4S B8042282 3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No.: B8042282
M. Wt: 346.4 g/mol
InChI Key: ZIIHQVFGBZTUAN-UHFFFAOYSA-N
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Description

3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a naphthalene core with hydroxyl, sulfamoylphenyl, and carboxamide functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthalene Core: The initial step involves the construction of the tetrahydronaphthalene core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to reduce the double bonds.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via selective hydroxylation of the naphthalene ring using reagents such as osmium tetroxide or potassium permanganate.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group is typically introduced through a nucleophilic aromatic substitution reaction. This involves reacting a suitable phenylsulfonamide with the hydroxylated naphthalene derivative under

Properties

IUPAC Name

3-hydroxy-N-(3-sulfamoylphenyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c18-24(22,23)14-7-3-6-13(10-14)19-17(21)15-8-11-4-1-2-5-12(11)9-16(15)20/h3,6-10,20H,1-2,4-5H2,(H,19,21)(H2,18,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIHQVFGBZTUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC(=C(C=C2C1)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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